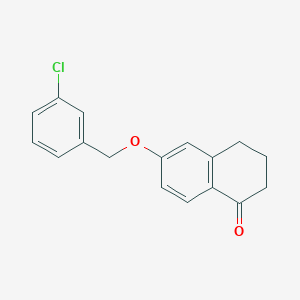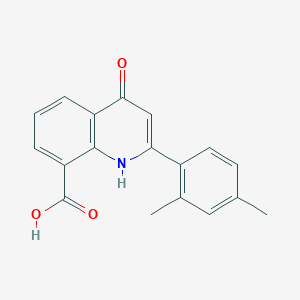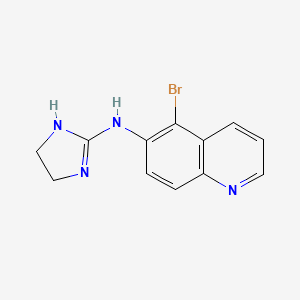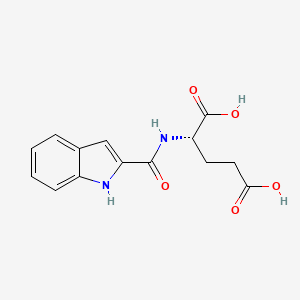![molecular formula C18H17N3O B11838656 1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one CAS No. 183314-30-9](/img/structure/B11838656.png)
1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in compounds with antibacterial, anticancer, and other therapeutic properties .
Preparation Methods
The synthesis of 1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with ketones under acidic or basic conditions .
Chemical Reactions Analysis
1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Scientific Research Applications
1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is particularly relevant in its anticancer activity, where it induces cell death in cancer cells.
Comparison with Similar Compounds
1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone can be compared with other 1,8-naphthyridine derivatives such as:
Gemifloxacin: An antibacterial agent used in the treatment of bacterial infections.
Vosaroxin: An anticancer agent that also targets topoisomerase II and is in clinical trials for cancer treatment.
The uniqueness of 1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
183314-30-9 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[4-[(2,7-dimethyl-1,8-naphthyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-11-4-9-16-17(10-12(2)20-18(16)19-11)21-15-7-5-14(6-8-15)13(3)22/h4-10H,1-3H3,(H,19,20,21) |
InChI Key |
YYUBCFYZMATEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)







![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)

![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
